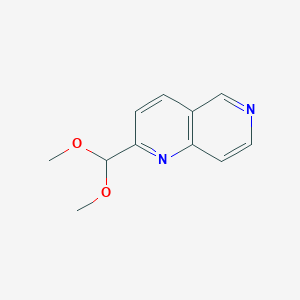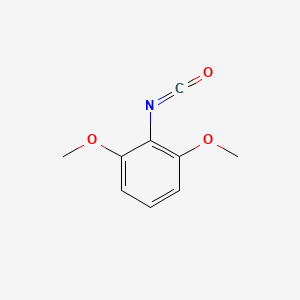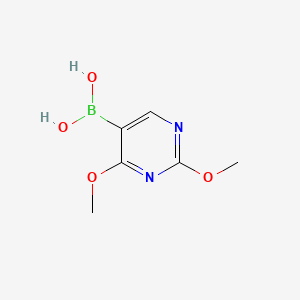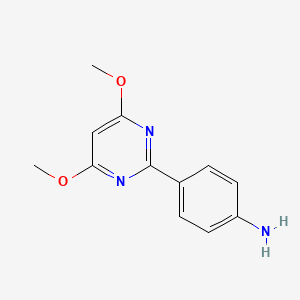![molecular formula C14H16N2O5 B1301150 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid CAS No. 885952-42-1](/img/structure/B1301150.png)
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as phenylpropanoic acids . It is an orally active short-chain fatty acid . The compound is related to 4-(3,5-dimethoxyphenyl)butanoic acid .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass is 224.10485899 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of new compounds, including oxadiazoles, with antioxidant properties has been explored, demonstrating methods for producing carboxylic acids through preparative techniques and acid hydrolysis reactions. These compounds showed significant antioxidant activity in vitro, highlighting their potential therapeutic applications (Dmitro V. Dovbnya et al., 2022).
Antimicrobial and Anti-Proliferative Activities
- Research into 1,3,4-oxadiazole derivatives has shown promising antimicrobial and anti-proliferative activities. Specific derivatives displayed broad-spectrum antibacterial activities and potent action against Gram-positive bacteria. Additionally, these compounds exhibited significant anti-proliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (L. H. Al-Wahaibi et al., 2021).
Novel Scaffolds and Drug Design
- The development of novel indole-based oxadiazole scaffolds has been investigated for their urease inhibitory potential. These compounds have been found to be potent inhibitors, with one compound in particular inhibiting the enzyme competitively. This research supports the compounds' potential in drug design and therapeutic applications (M. Nazir et al., 2018).
Anticancer Evaluation
- The design and synthesis of new 1,3,4-oxadiazole derivatives have been targeted for their anticancer activity. Certain derivatives have shown superior activity against breast cancer cell lines, indicating their importance in developing new anticancer drugs (N. Polkam et al., 2021).
Safer Anti-inflammatory Agents
- The synthesis of derivatives from fenbufen, aiming at safer anti-inflammatory and analgesic agents, has been explored. These compounds have demonstrated significant anti-inflammatory and analgesic activities with reduced ulcerogenic action, suggesting their potential as safer therapeutic options (A. Husain et al., 2009).
properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-19-10-7-6-9(8-11(10)20-2)14-15-12(21-16-14)4-3-5-13(17)18/h6-8H,3-5H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCWGRMUWVQULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201595 |
Source


|
| Record name | 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
CAS RN |
885952-42-1 |
Source


|
| Record name | 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885952-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)



![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)




